molecular formula C7H14O3 B1273559 Tert-butyl 2-hydroxypropanoate CAS No. 59854-10-3

Tert-butyl 2-hydroxypropanoate

Cat. No.: B1273559
CAS No.: 59854-10-3
M. Wt: 146.18 g/mol
InChI Key: IXXMVXXFAJGOQO-UHFFFAOYSA-N
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Description

Tert-butyl 2-hydroxypropanoate: is an organic compound with the molecular formula C₇H₁₄O₃. It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: One common method to prepare tert-butyl 2-hydroxypropanoate is through the esterification of 2-hydroxypropanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Transesterification: Another method involves the transesterification of methyl 2-hydroxypropanoate with tert-butyl alcohol using a base catalyst like sodium methoxide.

Industrial Production Methods: Industrial production of this compound often involves the esterification process due to its simplicity and cost-effectiveness. Large-scale production may utilize continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Tert-butyl hydroperoxide, potassium permanganate, and bismuth (III) oxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., methylamine).

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halides, amines

Scientific Research Applications

Chemistry: Tert-butyl 2-hydroxypropanoate is widely used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It is also employed in the synthesis of biologically active molecules .

Medicine: this compound is utilized in the development of drug candidates. Its derivatives have shown potential in treating various diseases due to their bioactive properties.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It also finds applications in the manufacture of specialty chemicals and materials .

Comparison with Similar Compounds

    Methyl 2-hydroxypropanoate: Similar in structure but with a methyl group instead of a tert-butyl group.

    Ethyl 2-hydroxypropanoate: Another ester of 2-hydroxypropanoic acid, differing by the presence of an ethyl group.

    Propyl 2-hydroxypropanoate: Similar to ethyl 2-hydroxypropanoate but with a propyl group.

Uniqueness: Tert-butyl 2-hydroxypropanoate is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and influences its reactivity. This makes it a valuable intermediate in the synthesis of complex molecules where selective reactions are required .

Properties

IUPAC Name

tert-butyl 2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-5(8)6(9)10-7(2,3)4/h5,8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXMVXXFAJGOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394080
Record name Tert-butyl 2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59854-10-3
Record name Tert-butyl 2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-hydroxypropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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